molecular formula C8H10N2O2S B8400877 4-Acetyl-2-(acetylaminomethyl)thiazole

4-Acetyl-2-(acetylaminomethyl)thiazole

Cat. No. B8400877
M. Wt: 198.24 g/mol
InChI Key: RCCDSMBUARLPPB-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

A suspension of 1-bromo-2,3-butanedione (47 g) and N-[(thiocarbamoyl)methyl]acetamide (30 g) in acetone (600 ml) was refluxed for 3 hours. The resulting precipitate was collected by filtration to afford 4-acetyl-2-(acetylaminomethyl)thiazole (41.8 g).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[O:7])[C:4](=O)[CH3:5].[C:8]([CH2:11][NH:12][C:13](=[O:15])[CH3:14])(=[S:10])[NH2:9]>CC(C)=O>[C:3]([C:4]1[N:9]=[C:8]([CH2:11][NH:12][C:13](=[O:15])[CH3:14])[S:10][CH:5]=1)(=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
BrCC(C(C)=O)=O
Name
Quantity
30 g
Type
reactant
Smiles
C(N)(=S)CNC(C)=O
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1N=C(SC1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.8 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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